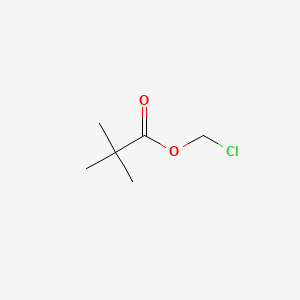

Chloromethyl pivalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRHYQCXXYLUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066445 | |

| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to very faintly yellow clear liquid; [Acros Organics MSDS] | |

| Record name | Chloromethyl pivalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18997-19-8 | |

| Record name | Chloromethyl pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018997198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQU16YZ6MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chloromethyl Pivalate from Pivaloyl Chloride and Paraformaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl pivalate is a versatile reagent and a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry for the production of prodrugs. Its synthesis from pivaloyl chloride and paraformaldehyde is a well-established yet nuanced process. This technical guide provides a comprehensive overview of the synthesis, detailing reaction mechanisms, experimental protocols, and key process parameters. The information is curated to assist researchers and professionals in drug development in optimizing this important chemical transformation.

Introduction

This compound, also known as pivaloyloxymethyl chloride (POM-Cl), is widely utilized as a protecting group for amines and in the formation of pivaloyloxymethyl ester prodrugs to enhance the bioavailability of pharmaceuticals.[1][2] The reaction of pivaloyl chloride with paraformaldehyde, typically catalyzed by a Lewis acid, is the most common and well-documented method for its synthesis.[1] This guide will delve into the specifics of this reaction, providing detailed experimental procedures and a summary of quantitative data from various synthetic approaches.

Reaction Mechanism and Key Parameters

The synthesis of this compound from pivaloyl chloride and paraformaldehyde proceeds via a Lewis acid-catalyzed acylation of formaldehyde. The key steps involve:

-

Depolymerization of Paraformaldehyde: In the presence of a Lewis acid, paraformaldehyde depolymerizes to yield formaldehyde.

-

Activation of Pivaloyl Chloride: The Lewis acid catalyst, commonly zinc chloride (ZnCl₂), activates the pivaloyl chloride, making it more susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack: Formaldehyde acts as a nucleophile, attacking the activated pivaloyl chloride.

-

Chloride Ion Transfer: A subsequent transfer of a chloride ion results in the formation of this compound.

Key parameters influencing the reaction's efficiency and yield include the choice of catalyst, reaction temperature, and the potential use of co-catalysts.[1] Thionyl chloride has been identified as an effective cocatalyst, particularly in industrial settings, as it can lead to high yields and purity even without a solvent.[3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Method 1: Zinc Chloride Catalysis with Vacuum Distillation

This method utilizes zinc chloride as a catalyst and purification is achieved through vacuum distillation.

Procedure:

-

Combine pivaloyl chloride (8.56 g, 71 mmol), paraformaldehyde (2.13 g, 71 mmol), and zinc chloride (75 mg, 0.55 mmol) in a suitable reaction vessel.[4][5]

-

After the reaction is complete, purify the crude product by vacuum distillation to afford this compound as a colorless oil.[4][5]

Method 2: Zinc Chloride Catalysis with Column Chromatography

This alternative protocol employs silica gel column chromatography for purification.

Procedure:

-

To a flask containing a catalytic amount of zinc chloride under a nitrogen atmosphere, add pivaloyl chloride (1 equivalent).[4]

-

Cool the mixture to a temperature between -5 and -10 °C.[4]

-

Add paraformaldehyde (46 mmol) dropwise to the cooled mixture.[4]

-

Allow the reaction mixture to stir at room temperature for 1 hour.[4]

-

Purify the resulting product by silica gel column chromatography to obtain this compound.[4]

Industrial Scale Synthesis with Thionyl Chloride Co-catalyst

For larger-scale production, the use of thionyl chloride as a co-catalyst in a solvent-free system is advantageous.[3]

Procedure:

-

In a reactor, combine pivaloyl chloride, zinc chloride (catalyst), and thionyl chloride (co-catalyst).[3]

-

Heat the mixture to 60 °C.[3]

-

Over a period of 5 hours, add paraformaldehyde (95% purity, 75.9 g) to the stirred reaction mixture.[3]

-

Maintain the reaction at 60 °C for an additional 5 hours.[3]

-

After cooling to room temperature, wash the mixture with water (160.0 g) and separate the lower aqueous layer.[3]

-

Dehydrate the organic layer by adding calcium chloride (30.0 g).[3]

-

Filter to remove the calcium chloride and then distill the filtrate to obtain pure this compound.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthetic methods.

| Parameter | Method 1 | Method 2 | Industrial Scale |

| Reactants | |||

| Pivaloyl Chloride | 8.56 g (71 mmol)[4][5] | 1 equivalent[4] | - |

| Paraformaldehyde | 2.13 g (71 mmol)[4][5] | 1.38 g (46 mmol)[4] | 75.9 g (95% purity)[3] |

| Catalyst | |||

| Zinc Chloride (ZnCl₂) | 75 mg (0.55 mmol)[4][5] | Catalytic amount[4] | 4.0 g[3] |

| Co-catalyst | |||

| Thionyl Chloride | - | - | 47.6 g[3] |

| Reaction Conditions | |||

| Temperature | 80 °C[4][5] | -5 to -10 °C then RT[4] | 60 °C[3] |

| Time | 2 hours[4][5] | 1 hour[4] | 10 hours[3] |

| Purification | Vacuum Distillation[4][5] | Silica Gel Column[4] | Washing and Distillation[3] |

| Yield | 59% (6.29 g, 44.7 mmol)[4][5] | - | 93.5% (281.7 g)[3] |

| Purity | Colorless oil[4][5] | - | 99.7%[3] |

| Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) δ 1.24 (9H, s, tBu), 5.72 (2H, s, CH₂)[4] | - | - |

Experimental Workflow and Diagrams

The general workflow for the synthesis of this compound can be visualized as follows:

References

A Technical Guide to Chloromethyl Pivalate as a Pivaloyloxymethyl (POM) Protecting Group Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Chloromethyl Pivalate

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of protecting groups is fundamental to the construction of complex molecules and the optimization of drug delivery. This compound (CMPV), a versatile and highly reactive alkylating agent, serves as the primary precursor for the introduction of the pivaloyloxymethyl (POM) protecting group. The POM group is a cornerstone of prodrug design, valued for its ability to mask polar functional groups, thereby enhancing a drug's lipophilicity and, consequently, its oral bioavailability.[1][2]

This technical guide provides an in-depth exploration of this compound's function as a POM precursor. It covers its physicochemical properties, the mechanisms of POM group installation and cleavage, detailed experimental protocols, and its application in the development of clinically significant pharmaceuticals.

Physicochemical and Spectroscopic Data of this compound

This compound is a colorless to faintly yellow liquid characterized by its reactive chloromethyl group, which is the key to its function as an electrophile.[1][3] Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 18997-19-8 | [3][4] |

| Molecular Formula | C₆H₁₁ClO₂ | [3][4] |

| Molecular Weight | 150.60 g/mol | [3][4] |

| Appearance | Colorless to very faintly yellow clear liquid | [3][] |

| Boiling Point | 146-148 °C (lit.) | [6][7] |

| Density | 1.045 g/mL at 25 °C (lit.) | [6][8] |

| Refractive Index (n²⁰/D) | 1.417 (lit.) | [6][8] |

| Solubility | Miscible with most organic solvents; immiscible with water. | [6][8] |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.72 (s, 2H, -OCH₂Cl), 1.24 (s, 9H, -C(CH₃)₃) | [6][9] |

| ¹³C NMR (CDCl₃) | δ 176.7, 69.1, 38.7, 26.9 | [10] |

The Pivaloyloxymethyl (POM) Group: Mechanism and Application

The POM group is an acyloxymethyl promoiety that is particularly effective at masking the hydrophilicity of carboxylic acids, phosphates, and other heteroatom functional groups.[1][11] This masking strategy is central to the prodrug concept, where an inactive, protected form of a drug is administered and then converted to the active form in vivo.[12]

Key Advantages of POM Prodrugs:

-

Enhanced Lipophilicity: The bulky pivalate group shields polar functionalities, increasing the molecule's ability to permeate biological membranes.[2]

-

Improved Oral Bioavailability: By facilitating absorption across the gut wall, POM prodrugs allow for oral administration of drugs that would otherwise require parenteral delivery.[11][13]

-

Metabolic Lability: The ester linkage in the POM group is susceptible to cleavage by ubiquitous cellular esterases, ensuring the release of the active drug inside the body.[1][14]

Mechanism of Protection

The introduction of the POM group using this compound proceeds via a nucleophilic substitution reaction (Sₙ2). A nucleophilic heteroatom (e.g., a carboxylate oxygen, phosphate oxygen, or amine nitrogen) attacks the electrophilic methylene carbon of this compound, displacing the chloride leaving group.[1] The reaction is typically conducted in the presence of a base to neutralize the acid generated or by using a pre-formed salt of the nucleophile.[1][15]

Caption: General mechanism for POM protection using this compound.

Mechanism of Deprotection (Prodrug Activation)

The therapeutic value of the POM group lies in its controlled cleavage in vivo. Cellular esterase enzymes catalyze the hydrolysis of the pivalate ester bond. This generates an unstable hydroxymethyl intermediate, which spontaneously decomposes to release the active drug, formaldehyde, and pivalic acid.[1][14]

Caption: In vivo activation pathway of a POM-protected prodrug.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in protecting common functional groups.

Synthesis of this compound

This protocol is adapted from literature procedures for the preparation of the reagent.[6][9]

-

Reaction: Pivaloyl chloride + Paraformaldehyde → this compound

-

Reagents & Equipment:

-

Pivaloyl chloride (1.0 equiv)

-

Paraformaldehyde (1.0 equiv)

-

Anhydrous zinc chloride (catalytic amount, ~0.008 equiv)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

-

-

Procedure:

-

To a round-bottom flask, add pivaloyl chloride, paraformaldehyde, and a catalytic amount of anhydrous zinc chloride.

-

Stir the mixture at 80 °C for 2 hours under an inert atmosphere. The mixture will become a clear solution.

-

Cool the reaction mixture to room temperature.

-

Purify the crude product by vacuum distillation (e.g., 80 °C at 15 mmHg) to afford this compound as a colorless oil.

-

POM Protection of a Carboxylic Acid: Synthesis of Sulbactam Pivoxil

This protocol describes the esterification of a carboxylic acid salt, a common method for synthesizing pivoxil prodrugs.[15][16]

-

Reaction: Sodium sulbactam + this compound → Sulbactam pivoxil

-

Reagents & Equipment:

-

Sodium salt of sulbactam (1.0 equiv)

-

This compound (1.0-1.2 equiv)

-

Dimethyl sulfoxide (DMSO) as the solvent

-

Reaction vessel with magnetic stirring

-

Water for precipitation

-

Filtration apparatus

-

-

Procedure:

-

Dissolve the sodium salt of sulbactam in a minimal amount of high-purity DMSO.

-

Add this compound to the solution and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

-

Upon completion, slowly add the reaction mixture to a stirred volume of water.

-

The product, sulbactam pivoxil, will precipitate out of the aqueous solution.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

POM Protection of a Phosphonate: Synthesis of Bis(POM) PMEA (Adefovir Dipivoxil)

This protocol outlines the acylation of a phosphonic acid, a key step in synthesizing antiviral prodrugs like Adefovir Dipivoxil.[17]

-

Reaction: 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) + this compound → Bis(pivaloyloxymethyl) PMEA

-

Reagents & Equipment:

-

PMEA (1.0 equiv)

-

This compound (~2.5 equiv)

-

A suitable base (e.g., triethylamine or N,N-diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF or NMP)

-

Reaction vessel with magnetic stirring under an inert atmosphere

-

Chromatography equipment for purification

-

-

Procedure:

-

Suspend PMEA in the anhydrous solvent in a reaction flask.

-

Add the base and stir until a clear solution is formed.

-

Add this compound dropwise to the solution at room temperature.

-

Stir the reaction for several hours to overnight, monitoring for the formation of the bis-esterified product.

-

After the reaction is complete, quench with a suitable reagent and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography to isolate the pure bis(POM) PMEA.

-

Deprotection of a POM-Protected Oligonucleotide

This protocol is a specialized method for cleaving POM groups from sensitive molecules like synthetic oligonucleotides.[18]

-

Reagents & Equipment:

-

POM-protected oligonucleotide bound to a solid support (e.g., CPG)

-

Deprotection solution: 3% (v/v) diethylamine in concentrated aqueous ammonium hydroxide (28-30%)

-

Sealed reaction vial

-

Heating block or oven

-

-

Procedure:

-

Place the solid support containing the POM-protected oligonucleotide into a sealed vial.

-

Add the deprotection solution (3% diethylamine in ammonium hydroxide).

-

Seal the vial tightly and heat at a controlled temperature (e.g., 35 °C) for an extended period (e.g., 20 hours).

-

After cooling, filter the solution to remove the solid support.

-

Dry the filtrate under vacuum to yield the deprotected oligonucleotide.

-

Applications in Drug Development: Case Studies

The POM protecting group strategy, enabled by this compound, has been instrumental in bringing several important drugs to market with improved pharmacokinetic profiles.

| Prodrug Name | Parent Drug | Therapeutic Class | Advantage of POM Group | Reference(s) |

| Adefovir Dipivoxil | Adefovir (PMEA) | Antiviral (Hepatitis B) | Masks the phosphonate moiety, increasing oral bioavailability from <12% to over 30% in animal models. | [11][19] |

| Cefditoren Pivoxil | Cefditoren | Antibiotic (Cephalosporin) | Masks the carboxylic acid, enabling oral absorption. The prodrug is hydrolyzed by intestinal esterases. | [20][21] |

| Sulbactam Pivoxil | Sulbactam | β-lactamase inhibitor | Esterification of the carboxylic acid allows for oral co-administration with β-lactam antibiotics. | [15][16] |

| Tenofovir Dipivoxil | Tenofovir | Antiviral (HIV, Hepatitis B) | The bis-POM prodrug significantly increases lipophilicity and oral bioavailability (from 17% to 38% in dogs). | [19] |

Workflow and Logical Relationships

The journey from a polar parent drug to an orally active therapeutic involves a clear, logical workflow centered around the use of this compound.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H11ClO2 | CID 87885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 6. This compound | 18997-19-8 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. haihangchem.com [haihangchem.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 15. An efficient method for the synthesis of sulbactam pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | CAS#:18997-19-8 | Chemsrc [chemsrc.com]

- 17. This compound 97 18997-19-8 [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. medkoo.com [medkoo.com]

The Pivotal Role of Chloromethyl Pivalate in Modern Prodrug Synthesis

An In-depth Technical Guide for Drug Development Professionals

Chloromethyl pivalate (POM-Cl) is a critical reagent in pharmaceutical chemistry, primarily utilized for the synthesis of pivaloyloxymethyl (POM) ester prodrugs. This strategy is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic challenges of parent drug molecules. Prodrugs are inactive precursors that undergo biotransformation in vivo to release the active pharmaceutical ingredient (API).[1] The POM moiety, introduced by this compound, is designed to mask polar functional groups, thereby enhancing a drug's lipophilicity and improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

The primary application of this compound is to esterify carboxyl, hydroxyl, or phosphonate groups on a parent drug.[2][3] This chemical modification temporarily neutralizes the charge and increases the molecule's ability to permeate biological membranes, a crucial factor for improving oral bioavailability.[2][3][4] Once absorbed, the POM ester is readily cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active drug.[5][6]

Mechanism of Action: Synthesis and Bioactivation

The synthesis of a POM prodrug involves the reaction of a parent drug containing a suitable functional group (e.g., a carboxylic acid, phosphate, or phenol) with this compound. This is typically an esterification or acylation reaction.[7][8]

The bioactivation of the resulting POM prodrug is a two-step process initiated by non-specific esterases. The esterase hydrolyzes the pivalate ester, forming a highly unstable hydroxymethyl ester intermediate. This intermediate then spontaneously decomposes, releasing the active parent drug, formaldehyde, and pivalic acid.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new esterase for the cleavage of pivalic acid-containing prodrug esters of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 18997-19-8 [chemicalbook.com]

- 8. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Chloromethyl Pivalate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl pivalate (POM-Cl) is a pivotal reagent in organic synthesis, most notably in the field of medicinal chemistry for the development of prodrugs. Its unique structure, featuring a reactive chloromethyl group attached to a sterically hindered pivaloyl moiety, allows for the introduction of the pivaloyloxymethyl (POM) group onto therapeutic agents. This modification is a widely employed strategy to enhance the lipophilicity and, consequently, the oral bioavailability of drugs containing carboxylic acid, phosphate, or amine functionalities. This guide provides a comprehensive overview of the chemical reactivity of the chloromethyl group in this compound, detailing its reaction mechanisms, relevant experimental protocols, and the logical workflows involved in its application.

Introduction to this compound

This compound, also known as pivaloyloxymethyl chloride, is an aliphatic acylal chloride. The core of its reactivity lies in the chloromethyl (-CH₂Cl) functional group. This group acts as a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. The adjacent pivaloyl (tert-butylcarbonyl) group exerts significant steric and electronic effects that modulate this reactivity. A primary application is in the synthesis of 'pivoxil' or POM prodrugs, such as pivampicillin and cefditoren pivoxil.[1] These prodrugs are inactive precursors that, upon administration, are hydrolyzed by endogenous esterases to release the active drug, formaldehyde, and pivalic acid.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 18997-19-8 | [2] |

| Molecular Formula | C₆H₁₁ClO₂ | [2] |

| Molecular Weight | 150.60 g/mol | [2] |

| Appearance | Clear colorless to slightly yellow liquid | |

| Boiling Point | 146-148 °C (lit.) | [2] |

| Density | 1.045 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.417 (lit.) | [2] |

| Flash Point | 40 °C (104 °F) - closed cup | [2] |

| Solubility | Miscible with most organic solvents. Immiscible with water. |

Core Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic nature of the methylene carbon bonded to the chlorine atom. This carbon is the primary site for nucleophilic attack.

The Nucleophilic Substitution (Sₙ2) Pathway

The reaction of the chloromethyl group with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

The key factors influencing the rate and success of this Sₙ2 reaction are:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For prodrug synthesis, the nucleophiles are typically carboxylate anions, phosphate anions, or neutral amine groups within the drug molecule.

-

Steric Hindrance: The Sₙ2 mechanism is sensitive to steric bulk around the reaction center. The primary nature of the chloromethyl carbon makes it relatively unhindered and thus well-suited for Sₙ2 attack.

-

Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group, facilitating the substitution reaction.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating and deactivating the anion.

The general mechanism is depicted below.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from pivaloyl chloride and paraformaldehyde, using a Lewis acid catalyst.

Reaction Scheme: (CH₃)₃CCOCl + (CH₂O)n --[ZnCl₂]--> (CH₃)₃CCOOCH₂Cl

Detailed Procedure:

-

To a reaction flask equipped with a stirrer and a reflux condenser, add pivaloyl chloride (e.g., 8.56 g, 71 mmol), paraformaldehyde (e.g., 2.13 g, 71 mmol), and a catalytic amount of anhydrous zinc chloride (e.g., 75 mg, 0.55 mmol).

-

Heat the mixture with stirring to 80 °C for approximately 2 hours. The reaction progress can be monitored by techniques such as GC or TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation (e.g., 80 °C at 15 mmHg) to yield this compound as a colorless oil.

Representative Protocol: Acyloxymethylation of a Carboxylic Acid

This protocol describes a general procedure for the synthesis of a pivaloyloxymethyl (POM) ester from a generic carboxylic acid (R-COOH). This is a cornerstone reaction in the synthesis of pivoxil prodrugs.

Detailed Procedure:

-

Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in a suitable dry, polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents) to the solution to deprotonate the carboxylic acid, forming the carboxylate salt in situ.

-

Reagent Addition: To the stirred suspension, add this compound (1.1 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (typically 4-24 h). Monitor the reaction's completion using an appropriate analytical technique like TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure pivaloyloxymethyl ester.

Application in Prodrug Development

The primary utility of this compound is to create POM-ester prodrugs. This strategy masks polar functional groups (like carboxylic acids), increasing the molecule's lipophilicity and ability to cross biological membranes, thereby improving oral absorption.

In-vivo Activation Pathway

Once absorbed, the POM-ester is recognized by ubiquitous esterase enzymes in the blood and tissues. These enzymes catalyze the hydrolysis of the ester bond, initiating a chemical cascade that releases the active drug.

This two-step release mechanism ensures that the active drug is liberated systemically after absorption, maximizing its therapeutic potential.

Conclusion

The chloromethyl group in this compound is a highly effective electrophile for the Sₙ2-mediated introduction of the pivaloyloxymethyl (POM) promoiety. Its reactivity is well-defined and can be reliably controlled under standard laboratory conditions, making it an indispensable tool in modern medicinal chemistry and drug development. A thorough understanding of its reaction mechanism, the factors influencing its reactivity, and appropriate experimental procedures are crucial for its successful application in the synthesis of complex molecules and next-generation therapeutics.

References

Navigating the Solubility Landscape of Chloromethyl Pivate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of chloromethyl pivalate, a key intermediate in pharmaceutical synthesis. While precise quantitative solubility data remains elusive in publicly available literature, this document provides a comprehensive overview based on established chemical principles, qualitative observations from technical data sheets, and general experimental methodologies. This guide aims to equip researchers with the necessary knowledge to effectively utilize this compound in various organic solvent systems.

Understanding the Solubility Profile of this compound

This compound is a colorless to slightly yellow liquid with a molecular formula of C6H11ClO2 and a molecular weight of 150.6 g/mol . Its structure, featuring a bulky tert-butyl group and a reactive chloromethyl ester moiety, dictates its solubility behavior.

Based on available safety data sheets and chemical supplier information, this compound is generally described as being miscible with most organic solvents and immiscible with water .[1][2] This behavior is consistent with its predominantly nonpolar character, attributed to the large alkyl group, while the ester and chloro functionalities introduce a degree of polarity.

Qualitative Solubility in Common Organic Solvents

| Solvent Family | Common Solvents | Predicted/Reported Solubility | Rationale |

| Aprotic Polar Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Expected to be Miscible | The polarity of these solvents can interact favorably with the ester and chloro groups of this compound. |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | Expected to be Miscible | Similar to aprotic polar solvents, the polarity of alcohols should facilitate miscibility. |

| Nonpolar Solvents | Toluene, Hexane | Expected to be Miscible | The nonpolar nature of these solvents aligns well with the significant hydrocarbon portion of this compound. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Reported as Slightly Soluble (Chloroform)[2] | While "like dissolves like" would suggest good solubility, the specific term "slightly soluble" for chloroform indicates that complete miscibility may not always be assumed and should be experimentally verified. |

| Ester Solvents | Ethyl Acetate | Reported as Sparingly Soluble[2] | The term "sparingly soluble" suggests that while there is some solubility, it is limited. This highlights the importance of experimental determination even with solvents of a similar functional class. |

| Ketone Solvents | Acetone | Expected to be Miscible | Acetone's polarity is suitable for dissolving a molecule with the functional groups present in this compound. |

It is crucial for researchers to experimentally verify the solubility of this compound in their specific solvent system and at the desired concentration and temperature before proceeding with any reaction or process.

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, a general experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent is presented below. This method can be adapted to ascertain the precise solubility for a given application.

General Protocol for Solubility Determination:

-

Preparation: A known volume of the desired organic solvent is placed in a sealable vessel, such as a graduated cylinder or a flask with a stopper. The vessel should be maintained at a constant, recorded temperature.

-

Titration: this compound is incrementally added to the solvent from a calibrated burette or pipette.

-

Mixing: After each addition, the mixture is thoroughly agitated to ensure homogeneity.

-

Observation: The solution is observed for any signs of immiscibility, such as the formation of a separate layer or persistent cloudiness.

-

Endpoint Determination: The addition of this compound is stopped at the first sign of persistent immiscibility. The total volume of this compound added is then recorded.

-

Calculation: The solubility can be expressed in various units, such as volume of solute per volume of solvent (v/v) or, by using the density of this compound (approximately 1.045 g/mL at 25°C), it can be converted to a mass per volume (g/mL or g/100mL) basis.

For more precise measurements, analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the concentration of this compound in a saturated solution.

Synthesis of this compound: An Experimental Workflow

This compound is commonly synthesized through the reaction of pivaloyl chloride with paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride.[1][3] This process is a cornerstone for its application in further chemical syntheses.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis:

The following is a representative experimental procedure for the synthesis of this compound:

-

Reaction Setup: A mixture of pivaloyl chloride (e.g., 71 mmol) and paraformaldehyde (e.g., 71 mmol) is combined in a suitable reaction vessel.[1][3]

-

Catalyst Addition: A catalytic amount of anhydrous zinc chloride (e.g., 0.55 mmol) is added to the mixture.[1][3]

-

Reaction Conditions: The reaction mixture is stirred and heated to approximately 80°C for a period of 2 hours.[1][3] The reaction should be carried out in a well-ventilated fume hood due to the reactive nature of the components.

-

Purification: Upon completion of the reaction, the crude product is purified by vacuum distillation to yield this compound as a colorless oil.[1][3]

Logical Relationship in Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent. This principle is based on the polarity of the solute and the solvent.

References

The Pivaloyloxymethyl (POM) Ester: A Prodrug Strategy for Enhanced Drug Delivery in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pivaloyloxymethyl (POM) functional group is a widely employed prodrug moiety in medicinal chemistry, designed to overcome pharmacokinetic limitations of parent drug molecules, such as poor membrane permeability and low oral bioavailability. By temporarily masking polar functional groups like carboxylic acids and phosphates, the POM ester increases a drug's lipophilicity, facilitating its transport across biological membranes. Once inside the target cell, the POM group is enzymatically cleaved by ubiquitous esterases, releasing the active drug to exert its therapeutic effect. This guide provides a comprehensive overview of POM esters, including their mechanism of action, synthesis, and applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Core Concept: Mechanism of Action of POM-Prodrugs

The fundamental principle behind the POM-prodrug strategy is the conversion of a hydrophilic, often charged, parent drug into a more lipophilic, neutral entity that can readily diffuse across the lipid bilayers of cell membranes. This transformation is achieved by esterifying a polar functional group (e.g., carboxylic acid, phosphate, or phosphonate) with the pivaloyloxymethyl group.

Upon entering a cell, the POM ester is recognized and hydrolyzed by intracellular esterases. This enzymatic cleavage occurs in a two-step process. First, the ester bond linking the pivaloyl group to the oxymethyl linker is cleaved, releasing pivalic acid and an unstable hydroxymethyl intermediate. This intermediate then spontaneously decomposes, releasing the active drug and formaldehyde. This intracellular activation ensures that the active drug is released at its site of action, potentially increasing its therapeutic efficacy and reducing systemic side effects.

Advantages and Disadvantages of the POM-Prodrug Approach

The use of pivaloyloxymethyl esters as a prodrug strategy offers several distinct advantages in drug development. However, it is not without its potential drawbacks. A clear understanding of these factors is crucial for the rational design and application of POM-prodrugs.

Quantitative Data on POM-Prodrugs

The effectiveness of the POM-prodrug strategy is best illustrated through quantitative data that compares the physicochemical and pharmacokinetic properties of the prodrugs with their parent compounds.

Physicochemical Properties

The primary goal of the POM moiety is to increase lipophilicity, which is often quantified by the logarithm of the partition coefficient (logP).

| Compound | Parent Drug | cLogP of Parent Drug | POM-Prodrug | cLogP of POM-Prodrug | Reference |

| Adefovir | Adefovir | -1.29 | Adefovir Dipivoxil | Not specified | [1] |

| Tenofovir | Tenofovir | -1.01 | Tenofovir Dipivoxil | 2.03 | [1] |

| Ampicillin | Ampicillin | 0.88 | Pivampicillin | 1.43 | [2] |

Pharmacokinetic Parameters

The enhanced lipophilicity of POM-prodrugs translates to improved pharmacokinetic profiles, most notably increased oral bioavailability.

| Parent Drug | POM-Prodrug | Parameter | Value (Parent) | Value (Prodrug) | Species | Reference |

| Adefovir | Adefovir Dipivoxil | Oral Bioavailability | 4.0% | Not specified | Monkey | [1] |

| Tenofovir | Tenofovir Dipivoxil | Oral Bioavailability | 17.1% | 37.8% | Dog | [1] |

| Mecillinam | Pivmecillinam | Peak Serum Conc. (200 mg dose) | ~6-9 mg/L (IV) | ~2.0 mg/L (oral) | Human | [3] |

| Mecillinam | Pivmecillinam | Bioavailability | - | ~65-70% (oral) | Human | [3] |

In Vitro Activity

While the POM-prodrug itself is often less active than the parent drug, its ability to deliver the active moiety into cells can result in significantly lower effective concentrations in cell-based assays.

| Parent Drug | POM-Prodrug | Cell Line | IC50 (Parent) | IC50 (Prodrug) | Reference |

| HEX (enolase inhibitor) | POMHEX | D423 (ENO1-deleted) | 1342 nM | 28.9 nM | |

| Butyric Acid | Pivaloyloxymethyl butyrate (AN-9) | HL-60 | - | More potent than parent | [4] |

| All-trans-retinoic acid (ATRA) | Retinoyloxymethyl butyrate (RN1) | HL-60 | - | >40-fold lower ED50 than ATRA | [5] |

Experimental Protocols

The successful development of POM-prodrugs relies on robust synthetic methods and a suite of in vitro assays to evaluate their properties.

General Synthesis of Pivaloyloxymethyl Esters

From Carboxylic Acids:

A common method for the synthesis of POM esters from carboxylic acids involves the use of chloromethyl pivalate.

-

Materials: Carboxylic acid, this compound, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), and an appropriate aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

Dissolve the carboxylic acid in the chosen solvent.

-

Add the base to the solution to form the carboxylate salt in situ.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

From Phosphates/Phosphonates:

The synthesis of POM-protected phosphates or phosphonates can be achieved using a similar strategy.

-

Materials: Phosphonic acid or phosphoric acid monoester, this compound or iodomethyl pivalate, a base (e.g., triethylamine, Hünig's base), and a suitable solvent (e.g., DMF, THF).

-

Procedure:

-

Dissolve the phosphonic acid or phosphoric acid monoester in the solvent.

-

Add the base to deprotonate the acidic protons.

-

Add this compound or iodomethyl pivalate to the reaction mixture. Iodomethyl pivalate is often more reactive and may be preferred for less nucleophilic substrates.

-

Stir the reaction at room temperature or with heating until completion.

-

Work-up and purify the product as described for the carboxylic acid esterification.

-

In Vitro Evaluation of POM-Prodrugs

A series of in vitro assays are essential to characterize the stability, permeability, and conversion of a POM-prodrug.

Protocol for Plasma Stability Assay:

-

Objective: To determine the stability of the POM-prodrug in plasma and its rate of conversion to the parent drug.

-

Materials: POM-prodrug, plasma from the desired species (e.g., human, rat), phosphate-buffered saline (PBS), organic solvent for protein precipitation (e.g., acetonitrile), internal standard, LC-MS/MS system.

-

Procedure:

-

Prepare a stock solution of the POM-prodrug in a suitable solvent (e.g., DMSO).

-

Incubate the prodrug at a final concentration (e.g., 1 µM) in plasma at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

-

Immediately quench the reaction and precipitate plasma proteins by adding a cold organic solvent containing an internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the POM-prodrug and the concentration of the formed parent drug.

-

Calculate the half-life (t1/2) of the prodrug in plasma.

-

Protocol for Caco-2 Permeability Assay:

-

Objective: To assess the intestinal permeability of the POM-prodrug as a predictor of oral absorption.

-

Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), POM-prodrug, LC-MS/MS system.

-

Procedure:

-

Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the POM-prodrug solution to the apical (donor) compartment.

-

At various time points, collect samples from the basolateral (receiver) compartment.

-

To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).

-

Analyze the concentration of the prodrug and the parent drug in the samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).

-

Protocol for Hydrolysis in Liver Homogenate:

-

Objective: To evaluate the metabolic stability of the POM-prodrug in the liver, a primary site of drug metabolism.

-

Materials: POM-prodrug, liver homogenate (e.g., S9 fraction) from the desired species, buffer solution, quenching solution, LC-MS/MS system.

-

Procedure:

-

Prepare a reaction mixture containing the liver homogenate in a suitable buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the POM-prodrug.

-

At various time points, take aliquots and quench the reaction.

-

Process the samples to remove proteins and analyze the supernatant by LC-MS/MS for the quantification of the prodrug and its metabolites.

-

Determine the rate of hydrolysis of the prodrug.

-

Conclusion

The pivaloyloxymethyl ester prodrug strategy remains a valuable tool in medicinal chemistry for enhancing the drug-like properties of promising therapeutic candidates. By increasing lipophilicity and facilitating cellular uptake, POM-prodrugs can significantly improve the pharmacokinetic profile of parent drugs, leading to enhanced efficacy. However, careful consideration of the potential for toxicity from the released byproducts and inter-individual variability in esterase activity is essential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively design, synthesize, and evaluate POM-prodrugs in their quest for novel and improved therapeutics.

References

- 1. Safety, pharmacokinetics, and food-effect of pivmecillinam after single- and multiple-dose in healthy Chinese subjects: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Mecillinam serum levels following intravenous injection: a comparison with pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel anticancer prodrugs of butyric acid. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Protection of Amines using Chloromethyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often necessitate temporary protection to prevent undesired side reactions during synthetic transformations. The pivaloyloxymethyl (POM) group, installed using chloromethyl pivalate (POM-Cl), has emerged as a valuable protecting group for amines. Its utility is pronounced in the synthesis of prodrugs, where the POM group can be cleaved in vivo by esterases to release the active pharmaceutical ingredient (API). This document provides a detailed protocol for the N-protection of amines using this compound, including reaction mechanisms, experimental procedures, and deprotection strategies.

Reaction Mechanism and Workflow

The N-protection of an amine with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methylene carbon of this compound, displacing the chloride leaving group. This forms the N-pivaloyloxymethyl (N-POM) protected amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Caption: Reaction mechanism for the N-protection of a primary amine with this compound.

A general workflow for this process involves the reaction of the amine with this compound in the presence of a suitable base and solvent, followed by an aqueous work-up and purification.

Application Notes and Protocols: Synthesis of Pivaloyloxymethyl (POM) Ester Prodrugs of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaloyloxymethyl (POM) ester prodrugs represent a well-established strategy to enhance the bioavailability of carboxylic acid-containing drugs. By masking the polar carboxyl group, the lipophilicity of the parent drug is increased, facilitating its passive diffusion across biological membranes. Once inside the cell, the POM group is designed to be cleaved by ubiquitous intracellular esterases, releasing the active carboxylic acid drug, alongside the innocuous byproducts formaldehyde and pivalic acid. This targeted delivery approach can improve the therapeutic index of a drug by increasing its concentration at the site of action while minimizing systemic exposure.

These application notes provide detailed protocols for the synthesis of POM ester prodrugs, summarize key quantitative data related to their synthesis and stability, and illustrate the underlying mechanism of action and experimental workflows.

Data Presentation

Table 1: Synthesis of Pivaloyloxymethyl (POM) Esters - Reaction Yields

| Carboxylic Acid Substrate | Reaction Conditions | Yield (%) | Reference |

| Butyric Acid | Butyryl chloride, Chloromethyl pivalate, TEA, DCM | Not specified | [1] |

| Clodronic Acid (as tetra-POM ester) | Clodronic acid, Pivaloyloxymethyl chloride, Triethylamine, Acetonitrile | Not specified | [2] |

| PMEA (Adefovir) | PMEA, this compound, N,N'-dicyclohexyl-4-morpholinecarboxamidine | 38.2 | [3] |

| 5-Fluoro-2'-deoxyuridine (FdUR) derivative | FdUR derivative, POM-Cl, NaI, MeCN, reflux, 24h | 40-41 | [4] |

| α-Carboxy Nucleoside Phosphonate derivative | Phosphonate ester, TMSBr, MeCN (microwave), then POM-I, DIPEA, THF | Not specified | [5] |

Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary.

Table 2: Stability of Pivaloyloxymethyl (POM) Ester Prodrugs in Human Plasma

| POM Prodrug | Half-life (t½) in Human Plasma | Analytical Method | Reference |

| Bis(POM)-PMEA (Adefovir Dipivoxil) | < 5 minutes | Not specified | [4] |

| POM₂-C-HMBP | ~8.4 minutes | LC-MS | [6] |

| Tenofovir bis-POM | < 10 minutes (in Dog plasma) | Not specified | [4] |

| A phosphonate bis-POM prodrug | >95% hydrolysis after 2 hours | Not specified | [6] |

| Mixed Aryl/POM phosphonate prodrugs | Showed higher plasma stability than bis-POM prodrugs | Not specified | [7] |

Note: Plasma stability is a critical parameter for prodrug design and can vary significantly between species.

Experimental Protocols

General Protocol for the Synthesis of Pivaloyloxymethyl (POM) Ester of a Carboxylic Acid

This protocol describes a general method for the synthesis of POM esters from a carboxylic acid via its carboxylate salt.

Materials:

-

Carboxylic acid of interest

-

Pivaloyloxymethyl chloride (POM-Cl)

-

A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate, potassium carbonate)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), dichloromethane (DCM))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Salt Formation:

-

Dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (1.0-1.2 eq) dropwise at 0 °C or room temperature, depending on the reactivity of the substrate.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the carboxylate salt.

-

-

Esterification:

-

To the solution of the carboxylate salt, add pivaloyloxymethyl chloride (1.1-1.5 eq) dropwise.

-

The reaction mixture is typically stirred at room temperature or heated (e.g., to 40-80 °C) for several hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate (e.g., triethylammonium chloride) has formed, remove it by filtration.

-

The filtrate is then typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate) and washed sequentially with water, a weak aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid, and finally with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[8]

-

-

Purification:

-

The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pivaloyloxymethyl ester.[5]

-

Characterization:

The structure and purity of the synthesized POM ester should be confirmed by standard analytical techniques, such as:

-

¹H NMR and ¹³C NMR: To confirm the presence of the POM group (characteristic signals around 5.7-5.9 ppm for the -O-CH₂-O- protons in ¹H NMR) and the overall structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Mandatory Visualization

Caption: General experimental workflow for the synthesis and purification of POM prodrugs.

Caption: Intracellular activation of a pivaloyloxymethyl (POM) prodrug.

References

- 1. researchgate.net [researchgate.net]

- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Application of Chloromethyl Pivalate in Continuous-Flow Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chloromethyl pivalate in continuous-flow organic synthesis. It is intended for researchers, scientists, and professionals in drug development who are exploring the advantages of flow chemistry for the synthesis of complex molecules and prodrugs. The use of this compound as a versatile reagent for introducing the pivaloyloxymethyl (POM) protecting group is highlighted in two key applications: the synthesis of complex heterocyclic scaffolds and the preparation of antiviral and antibiotic prodrugs.

Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, multi-step synthesis.[1][2] this compound is particularly well-suited for flow chemistry due to its reactivity and role in crucial synthetic transformations.[3][4]

Application 1: Synthesis of Isoindoline-Annulated Tricyclic Sultams

A key application of this compound in continuous-flow synthesis is in the construction of complex heterocyclic structures, such as isoindoline-annulated tricyclic sultams. These scaffolds are of significant interest in drug discovery. A microwave-assisted, continuous-flow organic synthesis (MACOS) protocol has been developed for the efficient, multi-step synthesis of a library of these sultams.[5][6] The final cyclization step utilizes this compound to furnish the desired tricyclic product.

Experimental Workflow: Synthesis of Tricyclic Sultams

The overall synthetic strategy involves a Heck reaction, an intramolecular aza-Michael cyclization/Boc-deprotection sequence, and a final cyclization with this compound, with the latter two steps performed under continuous-flow conditions.

Caption: Workflow for the synthesis of tricyclic sultams.

Experimental Protocol: Continuous-Flow Cyclization with this compound

This protocol details the final cyclization step using a microwave-assisted continuous-flow setup.

Materials:

-

Isoindoline intermediate

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Microwave-assisted continuous-flow reactor system

Procedure:

-

Reagent Preparation:

-

Prepare a solution of the isoindoline intermediate in anhydrous DMF.

-

Prepare a solution of this compound and DBU in anhydrous DMF.

-

-

Continuous-Flow Reaction Setup:

-

Set up the MACOS system with appropriate tubing and a back-pressure regulator.

-

Set the microwave reactor to the desired temperature.

-

Pump the two reagent solutions through a T-mixer into the microwave reactor at the specified flow rates.

-

-

Reaction Execution and Collection:

-

Allow the reaction to reach a steady state.

-

Collect the product stream after it exits the reactor and passes through a cooling loop.

-

-

Work-up and Purification:

-

The collected product mixture is then purified using standard chromatographic techniques.

-

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 53-87% (for 38 members) | [5][6] |

| Reaction Time | A few hours (for the entire sequence) | [5][6] |

Note: Specific quantitative data for the continuous-flow cyclization step (e.g., flow rate, residence time, temperature, and yield for this specific step) are not detailed in the available literature abstracts but are part of the overall high-yielding synthesis.

Application 2: Prodrug Synthesis - Pivaloyloxymethyl (POM) Ester Formation

This compound is widely used to introduce the POM group to create prodrugs with improved pharmacokinetic properties.[3][4] This is particularly relevant for antiviral and antibiotic agents to enhance their oral bioavailability.[7] Continuous-flow synthesis provides a safe and efficient method for the preparation of these POM-protected prodrugs.

Logical Relationship: Prodrug Activation

The POM group masks a polar functional group of the parent drug, allowing for better membrane permeability. Once absorbed, the POM ester is cleaved by cellular esterases to release the active drug.

References

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. An Update on Protection of 5'-Hydroxyl Functions of Nucleosides and Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Synthesis of an Isoindoline-Annulated, Tricyclic Sultam Library via Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chloromethyl Pivalate in Enhancing Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor oral bioavailability is a significant hurdle in drug development, often leading to suboptimal therapeutic efficacy or the need for higher, potentially toxic, doses. One effective strategy to overcome this challenge is the use of prodrugs, which are inactive derivatives of a parent drug molecule that undergo biotransformation in the body to release the active pharmaceutical ingredient. Chloromethyl pivalate is a key reagent in the synthesis of pivaloyloxymethyl (POM) ester prodrugs, a class of prodrugs that has demonstrated considerable success in enhancing the oral bioavailability of drugs containing carboxylate or phosphonate functional groups.

The POM moiety increases the lipophilicity of the parent drug, thereby improving its absorption across the gastrointestinal membrane. Following absorption, the POM ester is readily cleaved by ubiquitous esterases in the body to release the active drug, pivalic acid, and formaldehyde. This application note provides an overview of the use of this compound in the preparation of POM prodrugs, along with detailed protocols for their synthesis and evaluation.

Mechanism of Action of POM Prodrugs

The enhanced oral bioavailability of POM prodrugs is attributed to their increased lipophilicity, which facilitates passive diffusion across the lipid-rich membranes of intestinal epithelial cells. Once absorbed, the prodrug undergoes enzymatic hydrolysis, primarily mediated by carboxylesterases present in the intestinal wall, liver, and blood, to regenerate the active parent drug.

Caption: Mechanism of enhanced oral absorption of a POM prodrug.

Case Study: Adefovir Dipivoxil (a bis-POM prodrug of Adefovir)

Adefovir, an antiviral drug used to treat hepatitis B, has low oral bioavailability. To improve its oral absorption, it is formulated as its bis-pivaloyloxymethyl (bis-POM) prodrug, adefovir dipivoxil.

Pharmacokinetic Data Comparison: Adefovir vs. Adefovir Dipivoxil

| Parameter | Adefovir | Adefovir Dipivoxil | Fold Increase |

| Oral Bioavailability (%) | <12% | 59%[1] | ~5 |

| Cmax (ng/mL) | Low | 18.4 ± 4.7 | - |

| Tmax (hr) | - | 1.75 ± 0.87 | - |

Note: The data for adefovir dipivoxil is for a 10 mg oral dose in adults.

Experimental Protocols

Synthesis of a bis-POM Prodrug (Example: Adefovir Dipivoxil)

This protocol describes a general method for the synthesis of adefovir dipivoxil using this compound.

Caption: General workflow for the synthesis of a POM prodrug.

Materials:

-

Adefovir (PMEA)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adefovir in anhydrous DMF.

-

Addition of Base: Add N,N-diisopropylethylamine (or triethylamine) to the solution. The base is crucial for deprotonating the phosphonic acid groups of adefovir, making them nucleophilic.

-

Addition of this compound: Slowly add this compound to the reaction mixture. An excess of this compound is typically used to ensure complete conversion.

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure bis-POM prodrug.

-

Characterization: Confirm the identity and purity of the synthesized adefovir dipivoxil using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Stability and Permeability Assay using Caco-2 Cells

This protocol is designed to assess the stability of the POM prodrug in an intestinal environment and its permeability across an intestinal epithelial cell monolayer, which is a key indicator of oral absorption.

Caption: Workflow for Caco-2 cell permeability assay.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS)

-

POM prodrug and parent drug standards

-

LC-MS/MS system

Procedure:

-

Cell Culture: Seed Caco-2 cells on the apical side of Transwell® inserts and culture them for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for transport studies.

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test solution containing the POM prodrug at a known concentration to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate the plates at 37°C on an orbital shaker.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.

-

At the end of the experiment, collect samples from the apical chamber and lyse the cells to determine the intracellular concentrations of the prodrug and parent drug.

-

-

Sample Analysis: Analyze the concentrations of the POM prodrug and the parent drug in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).

-

-

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of a POM prodrug compared to its parent drug.

Materials:

-

Sprague-Dawley or Wistar rats

-

POM prodrug and parent drug

-

Vehicle for oral and intravenous administration (e.g., saline, PEG 400)

-

Cannulas for blood collection (optional but recommended)

-

Centrifuge and tubes for plasma separation

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before dosing.

-

Dosing:

-

Intravenous (IV) Group: Administer the parent drug intravenously (e.g., via tail vein) at a specific dose to determine its clearance and volume of distribution.

-

Oral (PO) Group (Parent Drug): Administer the parent drug orally via gavage at a specific dose.

-

Oral (PO) Group (POM Prodrug): Administer the POM prodrug orally via gavage at a dose equimolar to the parent drug dose.

-

-

Blood Sampling: Collect blood samples from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Determine the plasma concentrations of the parent drug (and the prodrug, if necessary) using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) using non-compartmental analysis software.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:

-

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

-

Conclusion

The use of this compound to synthesize pivaloyloxymethyl (POM) prodrugs is a well-established and effective strategy for enhancing the oral bioavailability of pharmaceuticals with poor absorption characteristics. The protocols provided in this application note offer a framework for the synthesis and evaluation of POM prodrugs. Careful optimization of the synthetic and analytical methods, along with well-designed in vitro and in vivo studies, are essential for the successful development of orally bioavailable drug candidates.

References

Experimental procedure for the synthesis of adefovir dipivoxil using Chloromethyl pivalate.

Application Notes and Protocols for the Synthesis of Adefovir Dipivoxil

Topic: Experimental Procedure for the Synthesis of Adefovir Dipivoxil using Chloromethyl Pivalate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of Adefovir Dipivoxil, a prodrug of the antiviral agent Adefovir. The key transformation involves the condensation of Adefovir with this compound in the presence of a base. This process is crucial for producing the orally bioavailable form of the drug used in the treatment of chronic hepatitis B.[1][2][3] The following sections outline the chemical pathway, a generalized experimental workflow, specific reaction protocols based on published procedures, and a summary of quantitative data.

Chemical Reaction Pathway

The synthesis of Adefovir Dipivoxil is achieved through the esterification of the phosphonic acid group of Adefovir with two equivalents of this compound. A tertiary amine base, such as triethylamine, is used to facilitate the reaction.

Caption: Chemical synthesis pathway of Adefovir Dipivoxil.

Experimental Synthesis Workflow

The overall process for synthesizing and purifying Adefovir Dipivoxil follows a logical sequence of reaction, extraction, and purification. The workflow ensures the removal of unreacted starting materials, base, and other impurities to yield the final product with high purity.

Caption: General experimental workflow for synthesis and purification.

Experimental Protocols

Two representative protocols derived from patent literature are detailed below. They primarily differ in the choice of solvent.

Protocol A: Synthesis in N,N'-Dimethylacetamide

This protocol is adapted from patent literature and uses N,N'-Dimethylacetamide as the reaction solvent.[4]

Materials:

-

(2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonic acid (Adefovir)

-

This compound

-

Triethylamine

-

N,N'-Dimethylacetamide (DMAc)

-

Ethyl acetate

-

10% Sodium chloride (brine) solution

-

Anhydrous sodium sulfate

Procedure:

-

Suspend Adefovir (e.g., 30 g, 109.8 mmol) in N,N'-Dimethylacetamide (210 g).

-

Add triethylamine (55.5 g, 5.0 equiv) to the suspension at room temperature (~25 °C) and stir for 15 minutes.

-

Add this compound (84 g, 5.1 equiv) to the reaction mixture.

-

Heat the mixture to maintain an internal temperature of 50 to 55 °C and stir for approximately 4.5 to 5.5 hours.[4]

-

Monitor the reaction by HPLC until the starting Adefovir is ≤ 2.0%.[4]

-

Once complete, cool the reaction to 20-25 °C and add ethyl acetate (360 g).

-

Transfer the mixture to a separation funnel and wash sequentially with purified water and 10% brine solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure at 45-50 °C to yield a crude oil.[4]

-

The resulting oil can be further purified by crystallization.

Protocol B: Synthesis in N-Methylpyrrolidone

This protocol uses N-Methylpyrrolidone (NMP) as the solvent and specifies a crystallization step.[5]

Materials:

-

(2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonic acid (Adefovir)

-

This compound

-